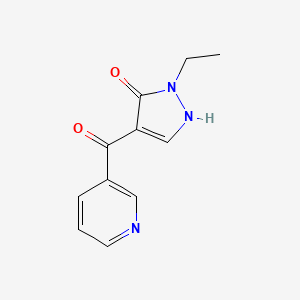
(1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(3-pyridinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(3-pyridinyl)methanone is a heterocyclic compound that features both pyrazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(3-pyridinyl)methanone typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of ethyl hydrazine with a suitable diketone to form the pyrazole ring. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(3-pyridinyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation or alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Applications De Recherche Scientifique
(1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(3-pyridinyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(3-pyridinyl)methanone involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)phenyl)methanone: This compound has a similar pyrazole structure but with additional functional groups that may alter its properties.
(1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)-3-pyridinyl-methanone: A closely related compound with slight variations in the substituents on the pyrazole and pyridine rings.
Uniqueness
(1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(3-pyridinyl)methanone is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-ethyl-4-(pyridine-3-carbonyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-11(16)9(7-13-14)10(15)8-4-3-5-12-6-8/h3-7,13H,2H2,1H3 |
Clé InChI |
WDRYXVVAHINSBI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(=CN1)C(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


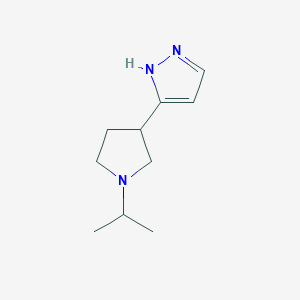
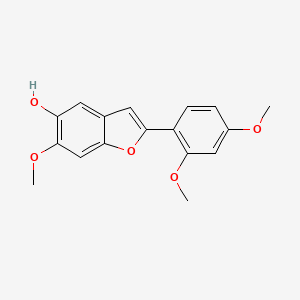

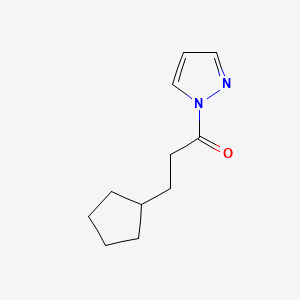
![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)

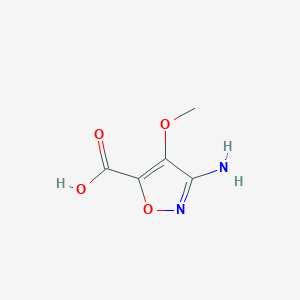
![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)
![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)
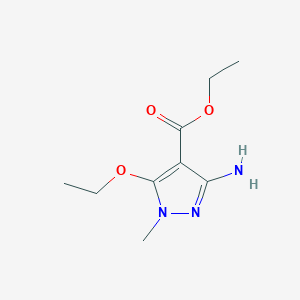
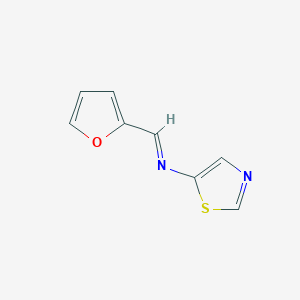
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)


